![molecular formula C17H28N2O3 B13812496 Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate CAS No. 54010-15-0](/img/structure/B13812496.png)
Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate
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Overview
Description
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea is a complex organic compound with a unique structure that includes a cyclohexyl group, a butoxy-carbonyl group, and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea typically involves multiple steps, starting with the preparation of the cyclopentene ring and the cyclohexyl group. The butoxy-carbonyl group is then introduced through esterification reactions. The final step involves the formation of the urea linkage, which can be achieved using reagents such as isocyanates or carbamates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[2-methoxy-carbonylcyclopent-(1)-enyl]-urea
- 1-Cyclohexyl-3-[2-ethoxy-carbonylcyclopent-(1)-enyl]-urea
Uniqueness
1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea is unique due to the presence of the butoxy-carbonyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research applications .
Q & A
Q. Basic: What are the key considerations for synthesizing Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate?
Methodological Answer:
Synthesis requires precise control of reaction parameters:
- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates. Temperature gradients (e.g., 0°C to room temperature) prevent side reactions during carbamate formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track reaction progress and confirm intermediate purity before proceeding to subsequent steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures removal of unreacted cyclohexylamine and byproducts .
Q. Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use 1H and 13C NMR spectroscopy to verify cyclopentene ring geometry and carbamoyl group placement. For example, cyclopentene protons typically appear as doublets of doublets (δ 5.8–6.2 ppm) in 1H NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI or APCI ionization confirms molecular weight (e.g., [M+H]+ peak at m/z 337.2) .
- Purity Assessment : HPLC with a C18 column and UV detection (λ = 210–254 nm) quantifies impurities below 1% .
Q. Advanced: How can contradictory data in reaction yields be resolved during synthesis?
Methodological Answer:
Contradictions often arise from uncontrolled variables. Mitigate via:
- Replicate Experiments : Use ≥3 replicates under identical conditions (e.g., solvent batch, inert atmosphere) to assess yield variability .
- Design of Experiments (DoE) : Apply factorial designs to isolate factors (e.g., temperature, catalyst loading) affecting yield. For instance, a 22 factorial design can optimize cyclohexylcarbamoyl coupling efficiency .
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., hydrolyzed esters or dimerized species) that reduce yields. Adjust protecting groups (e.g., tert-butoxycarbonyl) if hydrolysis dominates .
Q. Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
Environmental impact studies should follow frameworks like Project INCHEMBIOL :
- Abiotic Degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) to measure half-life. Use LC-MS to detect breakdown products (e.g., cyclopentene dicarboxylates).
- Bioaccumulation Potential : Calculate logP (estimated 2.8–3.5 via software) to predict lipid solubility. Pair with in vitro assays using fish liver microsomes to quantify metabolic rates .
- Ecotoxicology : Use standardized OECD tests (e.g., Daphnia magna acute toxicity) at concentrations ≥10 mg/L to determine EC50 values .
Q. Advanced: How does stereochemistry influence the biological activity of this compound?
Methodological Answer:
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to isolate enantiomers .
- Biological Assays : Compare IC50 values of enantiomers in target assays (e.g., enzyme inhibition). For example, (R)-enantiomers may exhibit 10-fold higher potency due to complementary binding pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to map hydrogen bonding and hydrophobic contacts influenced by stereochemistry .
Q. Advanced: How to design experiments evaluating the compound’s stability under varying storage and application conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free cyclohexylamine) .
- Light Exposure Studies : Use a xenon arc lamp (ICH Q1B) to simulate UV/visible light effects. FTIR detects photooxidation products (e.g., carbonyl groups) .
- Matrix Compatibility : Test stability in buffers (pH 3–10) and biological matrices (e.g., plasma). Centrifugal filtration (3 kDa cutoff) separates protein-bound vs. free fractions .
Q. Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for carbamoyl transfer or cyclopentene ring-opening reactions. Software like Gaussian 16 models transition states .
- Retrosynthetic Analysis : Tools like Chematica propose disconnections (e.g., ester hydrolysis followed by urea formation) and prioritize routes with ≥80% atom economy .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity to mitigate vapor inhalation risks .
- Waste Management : Segregate organic waste (halogenated vs. non-halogenated) and partner with certified disposal firms for incineration .
Properties
CAS No. |
54010-15-0 |
---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
butyl 2-(cyclohexylcarbamoylamino)cyclopentene-1-carboxylate |
InChI |
InChI=1S/C17H28N2O3/c1-2-3-12-22-16(20)14-10-7-11-15(14)19-17(21)18-13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H2,18,19,21) |
InChI Key |
LGORSSOOWMQQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(CCC1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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